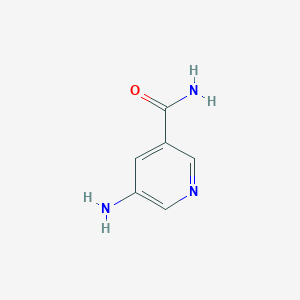

5-Amino-3-pyridinecarboxamide

Übersicht

Beschreibung

5-Amino-3-pyridinecarboxamide is a chemical compound with the molecular formula C₆H₇N₃O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a carboxamide group at the 3-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Amino-3-pyridinecarboxamide has been investigated for its potential therapeutic effects, particularly due to its structural similarity to nicotinamide, a crucial component in cellular metabolism.

- Antimicrobial Activity : Recent studies have identified derivatives of pyridine carboxamides, including this compound, as promising candidates against Mycobacterium tuberculosis. These compounds target essential metabolic pathways in bacteria, demonstrating significant anti-tubercular activity in vitro and in vivo .

- Cannabinoid Receptor Modulation : Research has explored the compound's role as a selective antagonist for cannabinoid receptors. This application is particularly relevant in developing treatments for obesity and metabolic syndrome by selectively blocking peripheral cannabinoid receptors without central nervous system side effects .

Organic Synthesis

The presence of both amine and carboxamide functional groups makes this compound a valuable building block in synthetic organic chemistry.

- Synthesis of Complex Molecules : The compound can serve as a precursor for synthesizing more complex molecules with desired properties. Its versatility allows researchers to modify its structure to enhance biological activity or tailor it for specific applications.

- Reactions Involving Heterocycles : Given its nitrogen-containing heterocyclic structure, this compound can participate in various chemical reactions, leading to the formation of novel heterocyclic compounds that may exhibit unique biological properties.

Biochemical Research

In biochemical contexts, this compound is studied for its interactions with enzymes and cellular processes.

- Enzyme Interaction Studies : The compound's structural features suggest potential interactions with key enzymes involved in metabolic pathways. Investigations into these interactions may reveal new insights into enzyme regulation and function.

- Cellular Metabolism : As an analogue of nicotinamide, it is essential for research into cellular metabolism and energy production. Studies have indicated that it may influence pathways related to NAD+ metabolism, which is critical for various cellular functions.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Amino-3-pyridinecarboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinamide: A pyridinecarboxamide with a carboxamide group at the 3-position, similar to 5-Amino-3-pyridinecarboxamide.

6-Aminonicotinamide: A derivative with an amino group at the 6-position, known for its role as an enzyme inhibitor.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biologische Aktivität

5-Amino-3-pyridinecarboxamide (also known as 5-amino nicotinamide) is a compound of significant interest in medicinal chemistry due to its structural similarity to nicotinamide, a vital component in cellular metabolism. This article provides a comprehensive overview of its biological activities, including its potential therapeutic applications, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula CHNO and features an amine group and a carboxylic acid group, which are critical for its biological activity. The presence of nitrogen atoms in the heterocyclic ring enhances its potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : Its structural similarity to nicotinamide suggests it may interact with enzymes involved in metabolic pathways.

- Prodrug Activation : Some related compounds have been identified as prodrugs that require enzymatic conversion to exert their effects, particularly in the context of tuberculosis treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in optimizing its biological activity. The position and nature of substituents on the pyridine ring significantly influence its interaction with biological targets. For example:

| Compound | Substituent Position | IC (µM) | Biological Activity |

|---|---|---|---|

| Rx-6 | Ortho | 1.07 ± 0.043 | Urease Inhibition |

| Rx-7 | Ortho | 2.18 ± 0.058 | Urease Inhibition |

| MMV687254 | N/A | N/A | Anti-mycobacterial |

This table illustrates how modifications can enhance or diminish biological activity, guiding future synthetic efforts.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyridine carboxamides in various therapeutic areas:

- Antitubercular Agents : The identification of MMV687254 as a lead compound against M. tuberculosis underscores the potential for developing new antitubercular therapies based on pyridine carboxamides .

- Anti-inflammatory Research : Compounds derived from this class have shown effectiveness in reducing inflammation in animal models, suggesting their viability as anti-inflammatory drugs .

- Cancer Research : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF7), warranting further investigation into their anticancer potential .

Eigenschaften

IUPAC Name |

5-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQFLVAXGKVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209268 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60524-14-3 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.